Product packaging for 3-Hydroxy-2,3-diphenylisoindol-1-one(Cat. No.:CAS No. 6621-97-2)

3-Hydroxy-2,3-diphenylisoindol-1-one

Cat. No.: B1659595
CAS No.: 6621-97-2
M. Wt: 301.3 g/mol
InChI Key: WKWXXBAPHABXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,3-diphenylisoindol-1-one is a high-purity organic compound featuring the isoindolinone core, a privileged structure in medicinal chemistry and drug discovery. This secondary metabolite scaffold is recognized for its significant research value in developing pharmacologically active molecules. The primary research application of this compound is as a versatile synthetic intermediate or building block for the preparation of more complex heterocyclic systems. The reactivity of the lactam ring and the hydroxy group makes it a valuable precursor in organic synthesis. For instance, structurally related 3-hydroxyisoindolin-1-ones have been demonstrated to undergo reactions with alkyllithium reagents, leading to ring-opening and subsequent cyclization, yielding novel indan-1-one and phthalazin-1-one derivatives . These frameworks are core structures in various natural products and pharmaceuticals. Furthermore, the isoindolinone moiety is a structure of high interest in neuropharmacology research. Derivatives of isoindoline-1,3-dione are investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymatic targets for Alzheimer's disease therapy . While the specific activity of this analog must be confirmed experimentally, its structure aligns with compounds that have shown promising inhibitory activity in preliminary in silico and biochemical studies. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO2 B1659595 3-Hydroxy-2,3-diphenylisoindol-1-one CAS No. 6621-97-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6621-97-2

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

3-hydroxy-2,3-diphenylisoindol-1-one

InChI

InChI=1S/C20H15NO2/c22-19-17-13-7-8-14-18(17)20(23,15-9-3-1-4-10-15)21(19)16-11-5-2-6-12-16/h1-14,23H

InChI Key

WKWXXBAPHABXEQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O

Origin of Product

United States

Elucidation of Reaction Mechanisms and Detailed Reaction Pathways for 3 Hydroxy 2,3 Diphenylisoindol 1 One Formation and Transformations

Investigation of Key Intermediates and Transition States in Isoindolin-1-one (B1195906) Synthesis

The formation of the isoindolin-1-one core, a γ-lactam fused to a benzene (B151609) ring, is a central theme in many synthetic strategies. chim.it The classical and most direct synthesis of 3-hydroxy-2,3-diphenylisoindol-1-one involves the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to N-phenylphthalimide. The mechanism proceeds through a critical tetrahedral intermediate. The process begins with the nucleophilic attack of the phenyl anion from the Grignard reagent on the electrophilic carbon of one of the two equivalent carbonyl groups of the phthalimide (B116566) ring. This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the original sp² hybridized carbonyl carbon becomes sp³ hybridized. This intermediate is a magnesium alkoxide.

Subsequent acidic workup is crucial for the isolation of the final product. A proton source quenches the reaction, protonating the oxygen of the magnesium alkoxide to yield the tertiary hydroxyl group, thus forming the stable this compound.

In more complex, transition-metal-catalyzed syntheses, the nature of the intermediates is substantially different. For instance, in palladium-catalyzed reactions involving C-H activation, key intermediates include organopalladium species formed through oxidative addition or concerted metalation-deprotonation. researchgate.netnih.gov The reaction then proceeds through migratory insertion and reductive elimination steps to construct the isoindolinone framework. Computational studies on related systems, such as the acid-catalyzed cyclization of phthalanilic acid to form N-phenylphthalimide, have elucidated the transition states involved. mdpi.com These studies show that the rate-determining step is often the dehydration of a gem-diol tetrahedral intermediate, a process facilitated by the catalyst acting as a proton shuttle. mdpi.com Similarly, the transition state for the initial nucleophilic attack in the Grignard synthesis would involve the coordinated approach of the phenyl nucleophile to the carbonyl carbon, with the magnesium ion likely coordinating to the carbonyl oxygen to increase its electrophilicity.

Mechanistic Rationale for Observed Stereoselectivity and Regioselectivity in Hydroxyisoindolinone Synthesis

Stereoselectivity and regioselectivity are defining factors in the synthesis of complex isoindolinones.

Stereoselectivity: The C3 carbon in this compound is a stereocenter. In the standard synthesis from N-phenylphthalimide and a phenyl Grignard reagent, the product is a racemic mixture. This is because the starting phthalimide is planar, and the nucleophilic phenyl group can attack the planar carbonyl group from either face with equal probability, leading to the formation of both (R) and (S) enantiomers in equal amounts.

Achieving stereoselectivity requires the introduction of a chiral influence. This can be accomplished through chiral auxiliaries or, more commonly, through asymmetric catalysis. A comprehensive study on the influence of N-substitution on the stereoselective outcome of the synthesis of 3-methyleneisoindolin-1-ones from 3-alkyl-3-hydroxyisoindolin-1-ones highlights the mechanistic principles. irb.hr In acid-catalyzed dehydration, substrates lacking an N-substituent exclusively yield the Z-isomer. irb.hr However, introducing a sterically demanding N-substituent inverts the stereochemical outcome, favoring the E-isomer. irb.hr The mechanistic rationale posits that the transition state conformation is dictated by steric hindrance. With a small N-substituent (like hydrogen), the substituent at the C3 position orients itself away from the benzene ring of the isoindolinone core. With a bulky N-substituent, steric repulsion between the N-substituent and the C3-substituent forces a conformational change in the transition state, leading to the opposite stereoisomer. irb.hr

Regioselectivity: While N-phenylphthalimide is symmetrical, regioselectivity becomes a critical issue when using unsymmetrically substituted phthalimides. The nucleophile can potentially attack either of the two non-equivalent carbonyl groups. The selectivity is governed by both electronic and steric factors. Electron-withdrawing groups on the phthalimide aromatic ring can enhance the electrophilicity of the adjacent carbonyl carbon, directing the nucleophilic attack to that position. Conversely, sterically bulky groups can hinder the approach of the nucleophile, directing it to the less hindered carbonyl group. In the Pictet-Spengler synthesis of tetrahydroisoquinolines, a related reaction, regioselectivity is dependent on the activation of the phenylethylamine aromatic ring, with cyclization generally favoring the less hindered ortho position. researchgate.net

Role of Specific Reagents and Catalysts in Mechanistic Control of Isoindolinone Reactions

The choice of reagents and catalysts is paramount in directing the reaction pathway and controlling the final product structure.

Organometallic Reagents: Grignard (RMgX) and organolithium (RLi) reagents are the classic choice for introducing substituents at the C3 position via nucleophilic addition to phthalimides. ingentaconnect.com These strong nucleophiles readily attack the carbonyl group. wikipedia.orgnih.gov While both are effective, organolithium reagents are generally more reactive than Grignard reagents, which can sometimes lead to different outcomes or side reactions. For instance, the addition of alkyllithiums to 3-hydroxyisoindolinones can lead to addition at the remaining C1 carbonyl group, initiating a lactam ring-opening sequence. nih.gov

Transition Metal Catalysts: Modern synthetic methods frequently employ transition metal catalysts (e.g., Pd, Ru, Rh, Pt, Cu) to construct the isoindolinone scaffold with high efficiency and selectivity. researchgate.netnih.govabo.fi These catalysts enable reactions that are otherwise difficult, such as those involving C-H bond activation, carbonylation, and cross-coupling. nih.govabo.fi

Palladium (Pd): Palladium catalysts are widely used for intramolecular Heck reactions and C-H activation/carbonylation sequences to form isoindolinones. acs.orgresearchgate.net For example, a Pd(II) catalyst can facilitate a C-H activation/Heck/Aza-Wacker sequence from N-alkoxybenzamides to produce alkylidene isoindolinones. acs.org

Platinum (Pt): Ultrathin platinum nanowires have been used as highly active and stable catalysts for the one-pot synthesis of N-substituted isoindolinones from 2-carboxybenzaldehyde (B143210) and amines via reductive C-N coupling and intramolecular amidation. acs.orgorganic-chemistry.org

Copper (Cu): Copper catalysts can promote the sp³ C-H functionalization of 2-alkyl-N-substituted benzamides, providing an efficient route to various functionalized isoindolinones. organic-chemistry.org

These catalytic reactions proceed through well-defined catalytic cycles, often involving oxidative addition, migratory insertion/carbometalation, and reductive elimination steps, which provide precise mechanistic control over bond formation.

Acid/Base Catalysis: Brønsted and Lewis acids and bases play crucial roles in specific transformations. Methanesulfonic acid is used to catalyze the dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones, where the stereochemical outcome is influenced by the N-substituent. irb.hr Bases like potassium carbonate (K₂CO₃) are used to catalyze the stereoselective reaction of alkynoates with N-hydroxyphthalimides, leading specifically to (E)-3-methyleneisoindolin-1-ones. nih.gov These catalysts function by activating the substrates, for example, by protonating a leaving group to facilitate its departure or by deprotonating a species to enhance its nucleophilicity.

Table 1: Influence of Catalysts on Isoindolinone Synthesis

Catalyst SystemReaction TypeStarting MaterialsKey Mechanistic FeatureReference
Pd(OAc)₂ / PPh₃Intramolecular Reductive Heck ReactionEnamidesFormation of Pd(0) active species, oxidative addition, and reductive elimination. researchgate.net
Platinum Nanowires (Pt NWs)Reductive Amination / Intramolecular Amidation2-Carboxybenzaldehyde, AminesHeterogeneous catalysis involving reductive C-N coupling followed by cyclization. acs.orgorganic-chemistry.org
Cu Catalystsp³ C-H Functionalization2-Alkyl-N-substituted benzamidesDirect functionalization of an alkyl C-H bond to initiate cyclization. organic-chemistry.org
K₂CO₃ (Base)Intermolecular Addition/CyclizationAlkynoates, N-hydroxyphthalimidesBase-catalyzed Michael addition followed by intramolecular cyclization, controls stereoselectivity. nih.gov
Methanesulfonic Acid (Acid)Dehydration3-Alkyl-3-hydroxyisoindolin-1-onesAcid-catalyzed elimination of water to form an exocyclic double bond. irb.hr

Studies on Lactam Ring Formation and Opening Processes in Hydroxyisoindolinone Chemistry

The stability and reactivity of the γ-lactam ring are central to the chemistry of isoindolinones.

Lactam Ring Formation: The isoindolinone structure is characterized by its five-membered lactam ring. chim.it While the Grignard addition to phthalimide utilizes a pre-formed ring, many synthetic routes construct this ring during the reaction. A common method is the intramolecular cyclization of a suitable precursor, such as a 2-substituted benzamide. For instance, the reaction between 2-cyanobenzaldehyde (B126161) and an aniline (B41778) derivative proceeds via nucleophilic addition of the amine to the aldehyde, followed by an intramolecular attack of the resulting alkoxide anion on the cyano group, which after rearrangement, forms the lactam ring. acs.org A computational study of the cyclization of phthalanilic acid in acetic acid showed a two-step mechanism: a rapid, reversible nucleophilic attack of the amide nitrogen on the carboxylic acid carbon to form a tetrahedral intermediate, followed by a slower, rate-determining dehydration step to yield the final phthalimide ring. mdpi.com

Lactam Ring Opening: Although generally stable, the lactam ring of a 3-hydroxyisoindolinone can be opened under specific conditions, providing a pathway to other heterocyclic systems. The reaction of 3-hydroxybenzo[e]isoindolinone with alkyllithium reagents (such as s-BuLi, n-BuLi) demonstrates this process. nih.gov The reaction mechanism involves the nucleophilic addition of the alkyllithium to the C1 lactam carbonyl group. This forms a new tetrahedral intermediate which is unstable and undergoes ring opening by cleavage of the C-N amide bond. This ring-opening process can be followed by an intramolecular cyclization to yield new structures, such as hydroxy- and anilinoindanone derivatives. nih.gov The final outcome of the reaction—whether it leads to ring-opened products or further cyclized structures—is highly dependent on the substrate, the specific organolithium reagent used, and the reaction workup conditions. nih.govresearchgate.net The ring-opening polymerization (ROP) of lactams is a well-established method for synthesizing polyamides, typically initiated by strong bases, acids, or enzymes, highlighting the susceptibility of the lactam amide bond to cleavage under appropriate catalytic conditions. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Hydroxy 2,3 Diphenylisoindol 1 One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 3-Hydroxy-2,3-diphenylisoindol-1-one and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework.

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers a fundamental overview of the molecular structure. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons of the two phenyl rings and the isoindolinone core. The protons on the phenyl group attached to the nitrogen atom typically resonate in a different region compared to those on the phenyl group at the C3 position, owing to the differing electronic effects of the neighboring atoms. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the isoindolinone ring is characteristically found at a downfield chemical shift (typically >165 ppm). The carbon atom bearing the hydroxyl and phenyl groups (C3) also exhibits a distinct chemical shift. Aromatic carbons appear in the approximate range of 120-150 ppm. The interpretation of these spectra relies on comparing experimental chemical shifts with tabulated data for similar structural motifs and computational predictions. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isoindolinone Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0 120 - 150
Hydroxyl Proton Variable (often broad) -
Carbonyl Carbon - >165
C3 Carbon - ~90-100

Note: These are approximate ranges and can vary based on substitution and solvent.

While 1D NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, allowing for the tracing of spin systems within the phenyl rings and the isoindolinone backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H one-bond connectivities. This is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly important for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the two phenyl groups.

Together, these multidimensional NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound and its derivatives. researchgate.netresearchgate.netbeilstein-journals.orgscience.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. researchgate.net For this compound, HRMS can confirm the molecular formula C₂₀H₁₅NO₂.

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. Analysis of the masses of the resulting fragment ions provides valuable structural information. Common fragmentation pathways for isoindolinones may include the loss of the hydroxyl group, cleavage of the phenyl groups, or opening of the lactam ring. This fragmentation data serves as a fingerprint for the molecule and can be used to confirm its identity and distinguish it from isomers. rsc.org

Table 2: HRMS Data for a Hypothetical this compound Sample

Ion Calculated m/z Observed m/z
[M+H]⁺ 314.1125 314.1128

X-ray Crystallography for Definitive Solid-State Structure Elucidation of this compound and Related Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the positions of all atoms (excluding hydrogen in some cases) can be determined with high precision.

This technique yields crucial data such as bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. For this compound, X-ray crystallography can definitively establish the relative stereochemistry at the C3 position and reveal the conformation of the phenyl groups and the isoindolinone ring system in the solid state. It also provides insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. mdpi.commdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups in Isoindolin-1-ones

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra serve as a "molecular fingerprint," with specific absorption or scattering bands corresponding to the vibrations of particular functional groups.

For this compound, key vibrational bands include:

O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and often broadened by hydrogen bonding.

C=O stretch: A strong, sharp band in the IR spectrum, usually around 1680-1720 cm⁻¹, corresponding to the carbonyl group of the lactam ring.

C-N stretch: Typically observed in the 1300-1400 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, which are characteristic of the phenyl rings.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds, and can be useful for studying the molecule in different environments. americanpharmaceuticalreview.comnih.gov The precise positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Hydroxyl (-OH) Stretching 3200-3600 (broad)
Carbonyl (C=O) Stretching 1680-1720 (strong, sharp)
Aromatic C=C Stretching 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are related to the extent of conjugation in the molecule.

For this compound, the presence of the aromatic rings and the carbonyl group results in a conjugated system that absorbs in the UV region. The UV-Vis spectrum will typically show characteristic absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings and the solvent polarity. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 2,3 Diphenylisoindol 1 One Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Spectroscopic Prediction of Isoindolinone Structures

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.netfrontiersin.org This quantum-mechanical-based approach is used to analyze the molecular and electronic properties, reactivity, and bonding nature of compounds. semanticscholar.org It is particularly effective for predicting the properties of isoindolinone systems. A computational study on the closely related compound, 3-hydroxy-3-phenyl-isoindolin-1-one (3HPIO), utilized DFT to explore its structural, electronic, spectroscopic, and thermodynamic properties in the gaseous phase. researchgate.netfigshare.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-hydroxy-3-phenyl-isoindolin-1-one, a comprehensive computational method employing DFT was used to determine its most stable optimized geometry. researchgate.netfigshare.com Such calculations are crucial for understanding the molecule's inherent stability and conformational preferences. The process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. This provides the equilibrium geometry of the ground state. Similar principles are applied to find the geometry of transition states, which are first-order saddle points on the potential energy surface, representing the highest energy point along a reaction coordinate.

The structural similarity between the theoretically optimized geometry and experimental data can be confirmed by metrics like the Root Mean Square Deviation (RMSD). For 3HPIO, RMSD scores of 0.993 and 0.983 affirmed the close correspondence between the calculated and experimental structures. researchgate.netfigshare.com

Table 1: Theoretical Geometrical Parameters for 3-hydroxy-3-phenyl-isoindolin-1-one (Optimized via DFT) Note: This table is a representative example based on typical outputs of DFT calculations. Actual values would be generated from specific computational software.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.23 Å
Bond LengthC-N1.38 Å
Bond LengthC-OH1.43 Å
Bond AngleO=C-N125.5°
Bond AngleC-N-C(phenyl)121.0°
Dihedral AngleC-C-N-C178.5°

DFT calculations are a proven and effective tool for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acs.org Theoretical computations coupled with experimental spectroscopy help in the detailed analysis of vibrational modes and chemical shifts within molecules. acs.orgnih.gov

For isoindolinone derivatives, quantum-mechanics-based DFT studies have been performed to calculate theoretical vibrational (IR) and isotropic (¹H and ¹³C NMR) values. semanticscholar.orgacs.org These theoretical spectra are then compared with experimental results to confirm the molecular structure and assign specific vibrational bands and resonance signals. researchgate.netresearchgate.net For instance, in the study of 3-hydroxy-3-phenyl-isoindolin-1-one, UV-vis studies were conducted computationally in the gas phase and in other solvents to determine the energy required for maximum wavelength absorption during electronic transitions. researchgate.netfigshare.com

Table 2: Predicted vs. Experimental Spectroscopic Data for an Isoindolinone Derivative Note: This table illustrates the typical correlation between theoretical and experimental data for spectroscopic parameters.

Spectroscopic TechniqueParameterPredicted Value (DFT)Experimental Value
FT-IRC=O Stretch1690 cm⁻¹1685 cm⁻¹
FT-IRO-H Stretch3400 cm⁻¹3410 cm⁻¹
¹H NMRN-H Proton8.5 ppm8.4 ppm
¹³C NMRC=O Carbon167.0 ppm166.5 ppm

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For isoindolinone-based systems, MD simulations provide insights into their conformational flexibility and how they interact with their environment, such as solvent molecules or biological targets like proteins. nih.govmdpi.com

In a study of isoindolinones as potential CDK7 inhibitors, MD simulations were performed for 100 nanoseconds to understand how the molecules behave in a physiological environment. nih.gov The stability of the ligand-protein complex was assessed by calculating the RMSD of the protein backbone. nih.govnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, that are critical for molecular recognition and binding affinity. nih.gov For example, simulations showed that specific amino acid residues like LYS139 and ASN142 formed persistent hydrogen bonds with isoindolinone ligands, indicating effective binding. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction in Hydroxyisoindolinones

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and stability. numberanalytics.com

For 3-hydroxy-3-phenyl-isoindolin-1-one, FMO analysis was conducted to identify the orbitals with the highest and lowest occupied energy. researchgate.netfigshare.com The calculated HOMO-LUMO energy gap was found to be 5.37 eV. researchgate.netfigshare.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com This analysis helps in understanding the nucleophilicity (related to HOMO energy) and electrophilicity (related to LUMO energy) of the molecule, thereby predicting its behavior in chemical reactions. youtube.compku.edu.cn Furthermore, analyzing the distribution of these orbitals across the molecule can pinpoint the likely sites for nucleophilic or electrophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis in Isoindolinone Complexes

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a system to define chemical bonds and atomic interactions. arxiv.org QTAIM analysis can characterize the nature of chemical bonds—whether they are covalent, ionic, or of an intermediate type—by examining the properties of the electron density at specific points called bond critical points (CPs). nih.govrsc.org

In the context of isoindolinone complexes, QTAIM could be applied to study noncovalent interactions, such as hydrogen bonds or van der Waals forces, between the isoindolinone molecule and another molecule or ion. The analysis involves identifying bond paths and CPs between interacting atoms. nih.gov The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond CP reveal the nature of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, typical of noncovalent bonds. nih.gov This method allows for the quantification of the strength of these interactions, providing a deeper understanding of the stability and structure of molecular complexes involving isoindolinones. nih.govrsc.org

Reaction Pathway Mapping and Energetic Feasibility Assessments of Isoindolinone Syntheses

Computational chemistry is instrumental in mapping potential reaction pathways for the synthesis of complex molecules and assessing their energetic feasibility. This involves calculating the energies of reactants, transition states, and products for each step in a proposed synthetic route. By identifying the transition states and calculating the activation energies, researchers can predict the most likely mechanism and identify potential kinetic or thermodynamic bottlenecks.

For the synthesis of isoindolinones, various strategies exist, including transition metal-catalyzed reactions involving C-H activation, cross-coupling, and carbonylation. researchgate.net Theoretical studies can model these complex catalytic cycles. For example, DFT calculations can be used to explore the mechanism of a rhodium-catalyzed reaction of 3-hydroxyisoindolinones, elucidating the intermediates and transition states involved in the process. rsc.org By comparing the energy profiles of different possible pathways, the most favorable route can be determined, guiding the optimization of reaction conditions such as temperature, catalyst, and solvent to improve yields and selectivity in the laboratory. researchgate.netchim.it

Synthesis and Mechanistic Studies of Advanced 3 Hydroxy 2,3 Diphenylisoindol 1 One Derivatives and Analogues

Design Principles for Modifying the Isoindolin-1-one (B1195906) Core at C-2, C-3, and Nitrogen Positions

Modification of the 3-hydroxyisoindolin-1-one core is crucial for developing derivatives with tailored properties. nih.gov The design principles revolve around strategic functionalization at three key positions: the nitrogen atom (N-2), the carbon bearing the hydroxyl group (C-3), and the aromatic backbone of the isoindolinone structure.

Modification at the Nitrogen (N-2) Position: The substituent on the nitrogen atom significantly influences the molecule's properties. In 3-Hydroxy-2,3-diphenylisoindol-1-one, this is a phenyl group. Synthetic strategies often accommodate a wide variety of substituents at this position by starting with different primary amines. For instance, ultrasonic-assisted synthesis from 3-alkylidenephthalides allows for the introduction of various alkyl and aryl amines at the N-2 position. nih.govrsc.org The nature of the N-substituent can be critical for subsequent reactions; for example, the presence of an N-H bond can be essential for certain catalytic asymmetric additions. researchgate.net

Modification at the C-3 Position: The C-3 position is a focal point for introducing molecular diversity. Key strategies include:

Nucleophilic Addition to Phthalimides: A primary route to 3-hydroxyisoindolin-1-ones involves the selective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to one of the carbonyl groups of an N-substituted phthalimide (B116566). nih.gov The choice of the organometallic reagent determines the substituent at C-3.

Reactions of 2-Cyanobenzaldehydes: A base-catalyzed one-pot reaction between 2-cyanobenzaldehyde (B126161) and primary nitroalkanes provides 3-substituted isoindolinones through a mechanism involving a Henry reaction followed by cyclization and rearrangement. nih.gov

Palladium-Catalyzed C-H Activation: Tandem oxidative C-H activation and annulation reactions using palladium or rhodium catalysts can generate 3-hydroxyisoindolin-1-ones from secondary benzamides and aldehydes. nih.govnih.gov

Generation of N-Acyliminium Ions: The 3-hydroxy group can be converted in situ into a reactive N-acyliminium ion, which then couples with various nucleophiles, including unactivated olefins, to install diverse groups at the C-3 position. researchgate.netresearchgate.net

Modification of the Aromatic Core: Functional groups on the phenyl ring of the isoindolinone backbone are typically introduced by using appropriately substituted starting materials, such as substituted 2-iodobenzamides or 2-alkynylbenzoic acids. researchgate.netrsc.org Another advanced method involves the lithiation of the aromatic ring followed by a reaction with an electrophile, allowing for direct functionalization of the core. nih.gov

The following table summarizes key design strategies for modifying the isoindolin-1-one core.

Table 1: Design Principles for Isoindolin-1-one Core Modification

Position Modification Strategy Starting Materials/Reagents Reference
N-2 Reaction with Primary Amines 3-Alkylidenephthalides, Various R-NH₂ nih.gov
C-3 Nucleophilic Addition N-Substituted Phthalimides, Organometallic Reagents (RMgX, RLi) nih.gov
C-3 N-Acyliminium Ion Coupling 3-Hydroxyisoindolin-1-ones, Olefins, Lewis Acids (BF₃·OEt₂) researchgate.net
C-3 Tandem C-H Activation/Annulation Secondary Benzamides, Aldehydes, Pd or Rh Catalysts nih.govnih.gov
Aromatic Core Use of Substituted Precursors Substituted 2-Iodobenzamides, Benzyl Cyanides rsc.org

| Aromatic Core | Lithiation-Electrophile Quench | N-Phenylnaphthalene-1-carboxamide, s-BuLi, DMF | nih.gov |

Preparation of Chiral 3-Hydroxyisoindolin-1-one Enantiomers and Diastereomers

The C-3 position of 3-hydroxyisoindolin-1-ones is a stereocenter, making the development of asymmetric syntheses for enantiomerically pure or enriched compounds a significant goal.

Enantioselective Methods: Catalytic asymmetric synthesis is a powerful tool for accessing chiral 3-substituted isoindolin-1-ones. One notable method involves the enantioselective addition of enamides to cyclic ketimines, which are generated in situ from 3-hydroxyisoindolin-1-ones. This reaction, catalyzed by a chiral Brønsted acid such as a H8-BINOL-derived phosphoric acid, produces chiral 3,3-disubstituted isoindolinones with a quaternary stereocenter in high enantiomeric excess. researchgate.net

Diastereoselective Methods: Diastereoselective approaches are also prominent, particularly for creating specific stereoisomers when a second stereocenter is present or introduced.

Addition-Cyclization of Chiral Imines: A highly diastereoselective one-pot method utilizes the addition of Grignard reagents to α-chiral imines, followed by cyclization. organic-chemistry.org This process can achieve excellent diastereoselectivities (dr > 99:1) for the synthesis of chiral 3-substituted isoindolin-1-ones. organic-chemistry.org

One-Pot Tandem Reactions: The base-catalyzed reaction of 2-cyanobenzaldehyde with primary nitroalkanes can lead to the diastereoselective formation of 3-substituted isoindolinones. nih.gov In some cases, direct diastereoselective crystallization from the reaction mixture can be achieved, simplifying purification. nih.gov

The stereochemical outcome of these reactions is often rationalized by mechanistic investigations, including DFT calculations, which help to elucidate the transition states that govern the stereoselectivity. nih.gov

Functionalization of the Phenyl Moieties in this compound

Functionalization of the N-phenyl and C-3 phenyl rings of the title compound is typically achieved by employing substituted precursors in the synthesis. This "bottom-up" approach is often more straightforward than attempting to selectively functionalize the phenyl rings on the pre-formed heterocyclic core.

For example, the synthesis can start from:

Substituted N-phenylphthalimides: Reaction of a phthalimide bearing a substituted N-phenyl group with a phenyl Grignard reagent introduces the C-3 phenyl group and results in a final product with a functionalized N-phenyl moiety.

Substituted Phenyl Grignard Reagents: Conversely, using N-phenylphthalimide and a substituted phenyl Grignard reagent will place the functional group on the C-3 phenyl ring.

Palladium-Catalyzed C-H Activation: This strategy offers a more direct route to functionalization. It has been used to synthesize a series of 3-hydroxyisoindolin-1-one derivatives, demonstrating its potential for modifying the aromatic systems of these molecules. nih.gov

Lithiation Strategies: Directed ortho-metalation (DoM) is a potential strategy. By treating an N-aryl carboxamide with a strong base like s-BuLi, the aromatic ring can be lithiated and subsequently reacted with an electrophile, introducing a functional group. nih.gov This principle could be extended to the phenyl rings of this compound, although this specific application requires further investigation.

Synthetic Transformations of the Hydroxyl Group in this compound

The hydroxyl group at the C-3 position is a key functional handle that enables a variety of subsequent transformations. As a hemiaminal, it exists in equilibrium with a ring-opened aldehyde-amide form and can be readily converted into a reactive N-acyliminium ion intermediate under acidic conditions.

Key transformations include:

Dehydrative Coupling (Friedel-Crafts Type Reactions): In the presence of a Brønsted or Lewis acid, the hydroxyl group is eliminated to form an N-acyliminium ion. This electrophilic species can be trapped by a wide range of nucleophiles. For example, a HOTf-catalyzed dehydrative coupling between 3-aryl-3-hydroxyisoindolinones and unactivated alkyl ketones yields C-3 alkylated products. researchgate.net

Reaction with Hydrazine (B178648): Treatment of 3-hydroxyisoindolinones with hydrazine hydrate (B1144303) or its derivatives leads to ring transformation, yielding phthalazinone derivatives. nih.govmdpi.com This reaction proceeds through the nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.

Addition of Alkyllithium Reagents: The reaction of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with alkyllithium reagents can lead to the addition to the carbonyl group, followed by lactam ring opening and intramolecular cyclization to form new indanone derivatives. nih.gov

These transformations highlight the utility of the 3-hydroxyl group as a latent electrophilic site, providing access to a diverse array of more complex heterocyclic systems.

Comparative Synthetic and Mechanistic Studies with Other Hydroxylated Heterocyclic Ketones

Comparing the synthesis and reactivity of 3-hydroxyisoindolin-1-ones with other hydroxylated heterocyclic ketones, such as 3-hydroxy-2-oxindoles and 3-hydroxychromen-4-ones, reveals both common principles and distinct chemical behaviors.

3-Hydroxy-2-oxindoles:

Synthesis: Like 3-hydroxyisoindolin-1-ones from phthalimides, 3-hydroxy-2-oxindoles are commonly synthesized from isatins (indole-2,3-diones). researchgate.net Methods include nucleophilic additions (e.g., Barbier reaction, allylboration) to the C-3 keto group of isatin. researchgate.netorganic-chemistry.org Another route is the direct C(sp³)–H hydroxylation of a 3-substituted oxindole (B195798), often promoted by reagents like TEMPO under atmospheric air. juniperpublishers.com

Reactivity: The 3-hydroxy-2-oxindole scaffold is a valuable intermediate. The hydroxyl group can be displaced or involved in further reactions, and the adjacent C-3 position can be functionalized. nih.gov Enantioselective catalytic hydroxylation of 3-substituted oxindoles provides access to chiral building blocks. juniperpublishers.com Similar to 3-hydroxyisoindolinones, they can serve as precursors to spirocyclic compounds, such as in the synthesis of spiro-epoxyoxindoles. nih.gov

3-Hydroxychromen-4-ones:

Synthesis: The synthesis of 3-hydroxychromen-4-ones often follows different pathways compared to the isoindolinone and oxindole systems. A common method involves the Algar-Flynn-Oyamada (AFO) reaction, which is the oxidative cyclization of a 2'-hydroxychalcone. Other routes include the hydroxymethylation of precursor 2-hydroxy-4-chromanones followed by dehydration. researchgate.net

Reactivity: The chemistry of 3-hydroxychromen-4-ones is distinct from that of 3-hydroxyisoindolin-1-ones. The hydroxyl group is part of an enol system within the chromone (B188151) ring, influencing its reactivity. While it can be functionalized, it does not readily form an equivalent to the N-acyliminium ion. Reactions often involve the pyrone ring, such as Michael additions or condensations at the C-3 position. researchgate.netarabjchem.org

The table below provides a comparative summary of these heterocyclic systems.

Table 2: Comparison of Hydroxylated Heterocyclic Ketones

Feature 3-Hydroxyisoindolin-1-ones 3-Hydroxy-2-oxindoles 3-Hydroxychromen-4-ones
Core Structure Fused γ-lactam Fused γ-lactam Fused γ-pyrone
Common Precursor Phthalimides, 2-Formylbenzoates Isatins 2'-Hydroxyacetophenones, Salicylic acids
Key Intermediate N-Acyliminium ion - Enol/enolate
Reactivity of -OH Acts as a leaving group to form an electrophilic C-3 cation (iminium ion) Can be displaced; involved in various substitutions and eliminations Part of a stable enol; less prone to elimination

| Typical Reactions | Dehydrative coupling with nucleophiles, ring transformation to phthalazinones | Nucleophilic substitution, spirocyclization, oxidation | Electrophilic substitution on the aromatic ring, Michael additions |

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis routes for 3-Hydroxy-2,3-diphenylisoindol-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, ethanol under reflux conditions can facilitate cyclization (yield ~65-75%), while catalysts like p-toluenesulfonic acid (PTSA) may enhance intermediate formation. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility of aromatic precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the final product .

Q. Which spectroscopic and computational methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···O motifs) .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm) and confirm substitution patterns .
  • FT-IR : Peaks at ~3200–3500 cm1^{-1} (O–H stretch) and ~1650–1700 cm1^{-1} (C=O stretch) validate functional groups.
  • Computational tools : Molecular Operating Environment (MOE) predicts electronic properties and reactive sites using density functional theory (DFT) .

Q. What are the key considerations in designing stability studies for this compound under different storage conditions?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the isoindol-1-one core.
  • Analytical monitoring : Conduct HPLC-MS every 3–6 months to detect degradation products (e.g., ring-opened amides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substituent effects and assay variability. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings) and test against standardized assays (e.g., kinase inhibition) .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) to identify trends in potency and selectivity .

Q. What strategies optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts reactions or Pd/C for hydrogenation steps.
  • Solvent optimization : Use high-boiling solvents (e.g., toluene) for reflux-driven reactions to minimize side products.
  • In situ monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoindol-1-one core.
  • Transition state modeling : Use Gaussian or ORCA to simulate activation energies for proposed reactions (e.g., nucleophilic aromatic substitution) .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict feasible pathways and byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity assessment : Compare elemental analysis (C, H, N) with theoretical values to confirm sample integrity.
  • Reference standards : Cross-check with high-purity samples from authoritative sources (e.g., NIST Chemistry WebBook) .
  • Crystallographic validation : Use single-crystal XRD to resolve polymorphic variations that affect physical properties .

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